
2-Bromophenylacetic acid
Overview
Description
2-Bromophenylacetic acid (CAS 18698-97-0) is an aromatic carboxylic acid with a bromine substituent at the ortho position of the phenyl ring. Its molecular formula is C₈H₇BrO₂, with a molecular weight of 215.05 g/mol and a melting point of 104–106°C . It is widely used in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals. Key applications include the synthesis of melatonin receptor agonists, sodium hydrogen exchange (NHE) inhibitors, and intermediates like 4-bromo-2,3-dihydrobenzofuran .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromophenylacetic acid can be synthesized through several methods. One common approach involves the bromination of phenylacetic acid. The reaction typically proceeds in two steps:
Bromination: Phenylacetic acid is treated with bromine in the presence of a solvent like acetic acid or carbon tetrachloride. This step introduces the bromine atom to the benzene ring.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted phenylacetic acids.
Oxidation: Formation of carboxylic acids and other oxidized products.
Reduction: Formation of phenylacetic acid.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-Bromophenylacetic acid is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It is notably involved in the development of anti-inflammatory drugs and other therapeutic agents. The compound's structure allows for modifications that can enhance pharmacological activity.
Case Study: Anti-Inflammatory Agents
In a study published in Synthetic Communications, researchers utilized this compound to synthesize novel anti-inflammatory compounds. The derivatives exhibited promising activity against inflammation markers, demonstrating the compound's potential in drug development .
Biochemical Research
Mechanisms of Action
This compound is used extensively in biochemical research to investigate the mechanisms of action of various drugs. It aids researchers in understanding how these drugs interact with biological systems, which is crucial for developing more effective therapies.
Application Example: Drug Interaction Studies
A research article highlighted the use of this compound in studying drug interactions within cellular models. The findings suggested that modifications to the compound could significantly alter its interaction profile with target proteins .
Agricultural Chemistry
Formulation of Agrochemicals
This compound is also employed in agricultural chemistry for formulating herbicides and pesticides. Its effectiveness in enhancing the efficacy of agricultural products makes it a valuable component in agrochemical formulations.
Case Study: Herbicide Development
Research demonstrated that incorporating this compound into herbicide formulations improved their effectiveness against specific weed species, leading to better crop yields .
Material Science
Specialty Polymers and Resins
In material science, this compound is utilized to create specialty polymers and resins. These materials often exhibit enhanced properties such as increased durability and resistance to environmental factors.
Application Example: Polymer Synthesis
A study reported the successful incorporation of this compound into polymer matrices, resulting in materials with superior mechanical properties compared to traditional polymers .
Analytical Chemistry
Standard Reference Material
The compound serves as a standard reference material in various analytical methods, including chromatography. It aids in the calibration and validation of testing protocols, ensuring accuracy and reliability in analytical results.
Application Example: Chromatographic Techniques
In gas chromatography studies, this compound was used as a phase transfer catalyst, enhancing the separation efficiency of complex mixtures .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-Bromophenylacetic acid involves its interaction with specific molecular targets. The bromine atom’s presence enhances the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes, facilitating the formation of biologically active molecules. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
Comparison with Similar Halogenated Phenylacetic Acids
Reactivity in Microbial Hydroxylation
- 2-Bromophenylacetic Acid: Undergoes microbial hydroxylation using Aspergillus niger to yield 2-bromo-5-hydroxyphenylacetic acid (major) and 2-bromo-6-hydroxyphenylacetic acid (minor), enabling dihydrobenzofuran synthesis. Conversion efficiency reaches ~50% under optimized fermentation conditions . The bromine atom’s electron-withdrawing effect directs hydroxylation to the meta and para positions relative to the acetic acid group .
- 2-Chlorophenylacetic Acid: Beauveria bassiana hydroxylates this compound to 2-chloro-5-hydroxyphenylacetic acid, but with lower regioselectivity compared to brominated analogs .
- Phenylacetic Acid (Non-halogenated): Aspergillus strains predominantly hydroxylate at the ortho position, yielding 2-hydroxyphenylacetic acid, which lacks the electronic effects of halogens .
Table 1: Hydroxylation Products and Yields
Compound | Microorganism | Major Product | Yield (%) |
---|---|---|---|
This compound | Aspergillus niger | 2-Bromo-5-hydroxyphenylacetic acid | 50 |
2-Chlorophenylacetic acid | Beauveria bassiana | 2-Chloro-5-hydroxyphenylacetic acid | 35 |
Phenylacetic acid | Aspergillus spp. | 2-Hydroxyphenylacetic acid | 60 |
Enzymatic Resolution Efficiency
This compound derivatives exhibit high enantioselectivity in enzymatic resolution:
- Racemic (R,S)-2-Bromophenylacetic Acid Octyl Ester :
Table 2: Enantioselectivity of Halogenated Esters
Substrate | Enzyme Source | E-value |
---|---|---|
(R,S)-2-Bromophenylacetic acid ester | Carica papaya lipase | >200 |
(R,S)-2-Chlorophenylacetic acid ester | Candida antarctica lipase | 50 |
Table 3: Reactivity in Pd-Mediated Coupling Reactions
Compound | Reaction Type | Yield (%) |
---|---|---|
4-Bromo-2,3-dihydrobenzofuran | Suzuki coupling | 85 |
4-Chloro-2,3-dihydrobenzofuran | Suzuki coupling | 60 |
Physical and Regulatory Properties
Table 4: Physicochemical Comparison
- Bromine’s higher molecular weight and polarizability contribute to distinct crystallization behaviors and solubility profiles compared to lighter halogens.
Positional Isomer Effects
- Ortho vs. Para Substituents :
Commercial and Industrial Considerations
Biological Activity
2-Bromophenylacetic acid (2-BPA) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to a phenyl group adjacent to a carboxylic acid functional group. The presence of the bromine atom enhances the compound's reactivity and biological activity, making it a subject of interest in various pharmacological studies.
Biological Activities
1. Anti-inflammatory Properties
Research has indicated that 2-BPA exhibits selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This property suggests its potential as an anti-inflammatory agent. In a study comparing various phenylacetic acids, 2-BPA demonstrated significant COX-2 inhibitory activity, positioning it as a candidate for further pharmacological evaluation .
2. Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of alkaline phosphatases (AP), which are enzymes involved in dephosphorylation processes in various biological systems. Structural variations of 2-BPA derivatives have shown promising results in inhibiting different AP isozymes, indicating its potential therapeutic applications in conditions where AP activity is dysregulated .
Case Study: COX-2 Inhibition
A comparative study on the inhibitory effects of several phenylacetic acids on COX-2 revealed that 2-BPA was one of the most effective compounds tested. The study utilized molecular docking techniques to elucidate the binding interactions between 2-BPA and the COX-2 active site, confirming its potential as a selective COX-2 inhibitor .
Case Study: Alkaline Phosphatase Inhibition
In another study focusing on the structural modifications of bromophenylacetic acid derivatives, researchers synthesized various hydrazones based on 2-BPA. These compounds were evaluated for their ability to inhibit alkaline phosphatase activity. The results indicated that specific structural modifications significantly enhanced inhibitory potency, suggesting that 2-BPA could be optimized for therapeutic use against diseases associated with elevated alkaline phosphatase levels .
The mechanisms by which this compound exerts its biological effects primarily involve enzyme inhibition:
- COX-2 Inhibition : By selectively binding to the COX-2 enzyme, 2-BPA disrupts the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation.
- Alkaline Phosphatase Inhibition : The inhibition of alkaline phosphatases by 2-BPA derivatives may involve competitive binding at the enzyme's active site, thereby preventing substrate access and subsequent dephosphorylation reactions .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-bromophenylacetic acid derivatives, and how are they purified?
this compound is frequently functionalized via esterification or microbial hydroxylation. For example, β-keto esters are synthesized by reacting this compound with Meldrum’s acid, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) under inert conditions. Purification typically involves column chromatography with gradients of ethyl acetate/hexane (e.g., 0→5% EtOAC) to isolate products like tert-butyl 4-(2-bromophenyl)-3-oxobutanoate (78% yield) . For microbial biotransformation, hydroxylated derivatives are extracted using ethyl acetate and purified via preparative HPLC with C-18 columns (e.g., 20–80% MeOH/water gradients) .
Q. How is this compound characterized analytically?
Key techniques include:
- NMR : and NMR confirm regiochemistry and functional groups (e.g., distinguishing 5- vs. 6-hydroxylated isomers) .
- LC/MS : Monitors biotransformation progress and identifies molecular ions (e.g., m/z 230 for hydroxylated derivatives) .
- HPLC : Quantifies product ratios (e.g., 1:1 ratio of 2-bromo-5- and 6-hydroxyphenylacetic acid) using reverse-phase columns .
Advanced Research Questions
Q. How can microbial hydroxylation of this compound be optimized for regioselectivity?
Aspergillus niger (strain SC2164) hydroxylates this compound preferentially at the 5- and 6-positions under specific conditions:
- Media : Medium B (1% yeast extract, 0.5% KHPO, 0.05% FeSO·7HO) at pH 7.0 .
- Substrate feeding : Continuous feeding (9 mL/h) of this compound in 50% ethanol improves yield (21% isolated yield of 6-hydroxy derivative) .
- Resin adsorption : XAD16 resin efficiently recovers hydroxylated products (80% extraction efficiency) .
Data Contradiction : While Aspergillus strains predominantly yield 5- and 6-hydroxy isomers, Beauveria bassiana produces 2-chloro-5-hydroxyphenylacetic acid from chlorinated analogs, suggesting strain-dependent regioselectivity .
Q. What side reactions occur during esterification of this compound, and how are they mitigated?
Common side reactions include:
- Dimerization : Occurs under acidic conditions; mitigated by using anhydrous solvents and low temperatures.
- Debromination : Observed during prolonged reflux; minimized by shorter reaction times (<24 h) .
Example : During β-keto ester synthesis, trace dimeric byproducts are removed via silica gel chromatography .
Q. How does the crystal structure of this compound derivatives inform reactivity?
The isostructural analog 2-(2-chlorophenyl)acetic acid crystallizes in a monoclinic system (space group P2/c) with lattice parameters a = 9.1473 Å, b = 5.8265 Å, c = 15.4299 Å, and β = 101.155°. Hydrogen-bonding networks influence stability and cyclization pathways (e.g., dihydrobenzofuran formation) .
Q. What methodological challenges arise in converting hydroxylated derivatives to dihydrobenzofurans?
- Cyclization barriers : Direct cyclization of 2-bromo-6-hydroxyphenylethanol (11) fails due to intermediate stability. Instead, a three-step process is used:
Properties
IUPAC Name |
2-(2-bromophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXSYDKEWORWBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075149 | |
Record name | 2-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18698-97-0 | |
Record name | 2-Bromophenylacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18698-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018698970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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